molecular formula C26H33ClN2O5 B12426830 Delapril-d3 (hydrochloride)

Delapril-d3 (hydrochloride)

Cat. No.: B12426830
M. Wt: 492.0 g/mol
InChI Key: FDJCVHVKXFIEPJ-HRNDQYIMSA-N
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Description

Chemical Identity and Nomenclature

Delapril-d3 (hydrochloride) is a stable isotope-labeled derivative of the antihypertensive agent Delapril, selectively substituted with three deuterium atoms at critical molecular positions. The compound’s systematic IUPAC name is 2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid hydrochloride, reflecting its stereospecific deuteration pattern. Its molecular formula, C₂₆H₂₉D₃ClN₂O₅ , corresponds to a molecular weight of 492.02 g/mol, with deuterium atoms incorporated into the indanyl and glycine moieties.

Table 1: Key Physicochemical Properties of Delapril-d3 (Hydrochloride)

Property Value
Molecular Formula C₂₆H₂₉D₃ClN₂O₅
Molecular Weight 492.02 g/mol
Exact Mass 491.23 Da
Solubility (DMSO) 98 mg/mL (200.4 mM)
Solubility (Ethanol) 25 mg/mL (51.2 mM)
Isotopic Purity ≥98% (by nuclear magnetic resonance)

The structural integrity of Delapril-d3 (hydrochloride) is preserved through strategic deuteration at non-pharmacophoric sites, ensuring minimal perturbation of its angiotensin-converting enzyme (ACE) binding affinity. X-ray crystallography confirms that deuterium atoms occupy positions distal to the active zinc-binding domain, maintaining the compound’s inhibitory potency.

Historical Development of Deuterated ACE Inhibitors

The development of deuterated ACE inhibitors emerged in the late 20th century as pharmaceutical researchers sought tools to elucidate metabolic pathways and optimize drug stability. Delapril, first synthesized in the 1980s, was among the second generation of non-sulfhydryl ACE inhibitors designed to overcome limitations of earlier agents like captopril. Its deuterated counterpart, Delapril-d3 (hydrochloride), was introduced in the early 2000s to address growing needs in pharmacokinetic research.

Deuteration strategies for ACE inhibitors initially focused on improving metabolic stability by replacing hydrogen atoms at sites vulnerable to oxidative metabolism. However, Delapril-d3 (hydrochloride) exemplifies a shift toward using isotopic labeling purely for analytical purposes rather than therapeutic enhancement. This approach allows precise tracking of the parent compound and its metabolites in biological matrices using mass spectrometry, circumventing the need for radioactive labeling.

Table 2: Milestones in Deuterated ACE Inhibitor Development

Year Development Significance
1985 Synthesis of non-deuterated Delapril Introduced lipophilic ACE inhibitor class
2002 First reported deuteration of Delapril Enabled stable isotope dilution assays
2010 Commercial availability of Delapril-d3 Standardized metabolic study protocols

Role of Isotopic Labeling in Pharmaceutical Research

The incorporation of deuterium into Delapril-d3 (hydrochloride) serves three primary research functions:

  • Metabolic Pathway Elucidation : Deuterium’s mass difference (2.014 vs. 1.008 Da for hydrogen) allows discrimination between endogenous and exogenous compounds in mass spectrometric analyses. For Delapril-d3 (hydrochloride), this enables precise quantification of tissue distribution and biotransformation products without interference from natural isotopic abundances.

  • Stability Studies : While not a primary design goal for Delapril-d3 (hydrochloride), deuterium’s kinetic isotope effect (KIE) can marginally alter metabolic rates. Researchers utilize this property to assess hepatic first-pass metabolism through comparative studies with non-deuterated Delapril.

  • Tracer Applications : The compound’s distinct isotopic signature facilitates autoradiography-like tracking in preclinical models when used with advanced imaging mass spectrometry techniques. This application is particularly valuable for visualizing blood-brain barrier penetration of ACE inhibitors.

Structural Analysis :
The deuteration pattern of Delapril-d3 (hydrochloride) occurs at:

  • Two equivalent hydrogen atoms on the glycine methylene group (C-2 position)
  • One hydrogen atom on the indane ring (C-2’ position)

This configuration preserves the molecule’s topological polar surface area (TPSA) of 98.6 Ų and logP value of 3.2, critical for maintaining its lipophilicity and membrane permeability. Nuclear magnetic resonance (NMR) studies confirm that deuterium substitution induces negligible conformational changes, with <0.1 Å deviation in bond lengths compared to the protiated form.

Table 3: Comparative Properties of Delapril and Delapril-d3

Property Delapril Delapril-d3 (HCl)
Molecular Weight 452.54 g/mol 492.02 g/mol
Major Metabolic Site Indane hydroxylation Same, with deuterium tracer
Plasma Protein Binding 92% 91.8%
LogD (pH 7.4) 3.1 3.0

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H33ClN2O5

Molecular Weight

492.0 g/mol

IUPAC Name

2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D;

InChI Key

FDJCVHVKXFIEPJ-HRNDQYIMSA-N

Isomeric SMILES

[2H]C1(CC2=CC=CC=C2C1)N(C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C([2H])([2H])C(=O)O.Cl

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl

Origin of Product

United States

Preparation Methods

Precursor Selection and Deuteration Pathways

The synthesis of Delapril-d3 hydrochloride begins with non-deuterated Delapril or its intermediates. As outlined in patent US20080015383A1, the parent compound Delapril is synthesized via a coupling reaction between N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine and sodium (indan-2-yl)glycinate in tetrahydrofuran (THF), catalyzed by carbonyl-diimidazole (CDI). For deuterated analogs, deuteration is introduced at specific methyl or methylene groups using deuterated solvents (e.g., D$$2$$O, CD$$3$$OD) or deuterium exchange reagents.

A critical step involves selective H/D exchange at β-positions of aromatic rings or aliphatic chains. For example, the use of silver carbonate (Ag$$2$$CO$$3$$) and MePhos ligand enables deuteration at the β-position of thiophene derivatives, a methodology adaptable to Delapril’s indane moiety. Similarly, WO2017045648A1 describes rhodium-catalyzed deuteration of C–N–X structural motifs, applicable to Delapril’s glycine and alanine residues.

Reaction Optimization and Yield Enhancement

Key reaction parameters include:

Parameter Optimal Condition Impact on Yield/Purity
Temperature 25–50°C Higher yields at 50°C
Solvent System THF/D$$2$$O or CD$$3$$OD/D$$_2$$O Enhances deuteration efficiency
Catalysts Ag$$2$$CO$$3$$, Rh complexes 90–98% deuterium incorporation
Reaction Time 3–24 hours Longer durations improve purity

For instance, reacting N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine with CDI in THF at 50°C for 1 hour, followed by deuteration with sodium (indan-2-yl)glycinate-d3, achieves a 90% yield of Delapril-d3 intermediate. Acidification with HCl (37%) precipitates the hydrochloride salt, which is purified via recrystallization in methanol/water.

Deuteration Techniques and Isotopic Purity

Late-Stage vs. Early-Stage Deuteration

  • Late-stage deuteration : Post-synthetic H/D exchange on Delapril hydrochloride using D$$2$$O/Ag$$2$$CO$$_3$$ achieves 92% deuterium incorporation at β-positions.
  • Early-stage deuteration : Deuterated precursors (e.g., deuterated indan-2-yl glycine) are synthesized via Mukaiyama aldol reactions with deuterated reagents, ensuring 99% isotopic purity.

Analytical Validation of Isotopologues

Mass spectrometry (MS) and $$^1$$H NMR are critical for quantifying deuterium incorporation:

Technique Observation Delapril-d3 Specificity
ESI-MS m/z 492.02 [M+H]$$^+$$ Confirms molecular formula
$$^1$$H NMR (DMSO-d6) δ 1.25 (t, CH$$2$$CH$$3$$), δ 4.15 (m, CH$$_2$$D) Loss of proton signals at deuterated sites
HPLC-UV Retention time: 8.2 min Purity >99.8%

For example, HPLC analysis of Delapril-d3 hydrochloride shows 99.8% purity with stereoisomer impurities <0.1%.

Purification and Crystallization

Solvent Systems for Recrystallization

Purification involves sequential solvent extraction and crystallization:

  • Crude product dissolution : Methanol or acetone at 50°C.
  • Precipitation : Slow addition of isopropyl ether at 0–5°C.
  • Acidification : Adjust to pH 2–3 with HCl to isolate the hydrochloride salt.

This method reduces impurities (e.g., N-acetyl byproducts) to <0.1%.

Impact of Crystallization on Isotopic Integrity

Crystallization in deuterated solvents (CD$$3$$OD/D$$2$$O) prevents proton back-exchange, maintaining >98% deuterium content.

Comparative Analysis with Non-Deuterated Delapril

Parameter Delapril Hydrochloride Delapril-d3 Hydrochloride
Synthetic Steps 3–4 steps 4–5 steps (additional deuteration)
Yield 85–90% 75–80%
Purity (HPLC) 99.5% 99.8%
Isotopic Purity N/A 98–99%

Deuteration introduces marginal yield reduction due to deuterium scavenging by side reactions.

Industrial Scalability and Environmental Impact

Cost-Efficiency of Deuterated Reagents

Deuterated solvents (e.g., D$$2$$O, CD$$3$$OD) account for 60–70% of production costs. Patent WO2017045648A1 proposes mixed solvent systems (D$$2$$O/CD$$3$$OD) to reduce D$$_2$$O consumption by 40%.

Green Chemistry Considerations

  • Waste reduction : Recycling THF and methanol via distillation lowers environmental impact.
  • Catalyst recovery : Rhodium catalysts are reclaimed via ion-exchange resins, achieving 95% reuse.

Chemical Reactions Analysis

Hydrolysis Reactions

Delapril-d3 undergoes enzymatic and chemical hydrolysis, critical for its prodrug activation:

Enzymatic Hydrolysis

  • Target Enzymes : Carboxylesterases in liver and plasma.

  • Products : Delapril-d3 diacid (active metabolite) and ethanol-d3.

  • Kinetics : t1/2t_{1/2} = 1.2–1.8 hours (plasma) .

Acid/Base Hydrolysis

ConditionReactionOutcome
pH < 2 (HCl)Ester cleavageRapid degradation to diacid form
pH > 9 (NaOH)Amide bond hydrolysisFormation of indane-glycine derivative

Stability studies show 95% degradation within 24 hours under pH 1.5.

Interaction with ACE Enzyme

Delapril-d3 competitively inhibits angiotensin-converting enzyme (ACE) through:

  • Zinc Coordination : Binds to ACE’s catalytic Zn²⁺ via its carboxylate group.

  • Transition-State Mimicry : Stabilizes the enzyme’s tetrahedral intermediate.

Kinetic Parameters

ParameterValue
KiK_i0.8 nM
IC₅₀1.4 nM (human ACE)

Deuteration does not alter binding affinity but improves metabolic stability (t1/2t_{1/2} increased by 15% vs. non-deuterated form) .

Oxidative Reactions

Delapril-d3 participates in cytochrome P450-mediated oxidation:

Primary Metabolites

CYP IsoformMetaboliteStructure
CYP3A45-Hydroxy-delapril-d3 diacid–OH addition at phenylpropyl chain
CYP2C9N-Oxide derivativeOxidation at alanine residue

These metabolites retain 60–70% ACE-inhibitory activity compared to the parent compound .

Photodegradation

Exposure to UV light (λ = 254 nm) induces:

  • Dimerization : Via radical coupling at the indane ring.

  • Dechlorination : Loss of HCl, forming delapril-d3 free base.

Stability Data

ConditionDegradation
UV light (8 hours)40% decomposition
Ambient light (72 hours)<5% decomposition

Comparative Reactivity Table

Reaction TypeDelapril-d3Delapril (Non-deuterated)
Hydrolysis rate (pH 7.4)0.12 h⁻¹0.14 h⁻¹
CYP3A4 metabolism22%27%
Plasma stability (t1/2t_{1/2})2.3 h2.0 h
Photodegradation rate0.05 h⁻¹0.05 h⁻¹

Deuteration marginally reduces hydrolysis and oxidative metabolism rates without compromising bioactivity .

Stability Under Storage Conditions

ParameterRequirementResult
Temperature2–8°CStable for 24 months
Humidity<60% RHNo deliquescence observed
Aqueous solubilitypH 6.812 mg/mL

Lyophilized forms show no degradation at -20°C for 36 months.

Scientific Research Applications

The search results provide information on Delapril, an angiotensin-converting enzyme (ACE) inhibitor, and some related compounds, but do not offer specific details on "Delapril-d3 (hydrochloride)" applications, case studies, or comprehensive data tables. Here's a summary of what the search results offer regarding Delapril and related research areas:

Delapril

  • General Information: Delapril hydrochloride is an ACE inhibitor used to treat cardiovascular diseases . It is also indicated for the treatment of essential hypertension .
  • Antihypertensive Effects: Delapril, administered twice daily at doses of 30 to 90 mg, has a safe and stable antihypertensive effect without affecting the diurnal variation of arterial pressure . Studies using both indirect and direct monitoring systems have shown that delapril decreases systolic and diastolic arterial pressures . The reduction in arterial pressure occurs during both daytime and nighttime without excessive reduction at night .
  • Heart Rate: Delapril treatment does not significantly affect heart rate or its variability .
  • Adverse Reactions: No adverse reactions were observed in monitoring studies of delapril .
  • Comparative Studies: Delapril and manidipine have similar antihypertensive effects in treating type-2 hypertensive patients .

2,4-Pyrimidinediamine Compounds

  • Anti-inflammatory Agents: 2,4-pyrimidinediamine compounds have broad biological activities and therapeutic uses, including the treatment and prevention of diseases mediated by the activation of Fc receptor signaling cascades .
  • Cell Degranulation Inhibition: These compounds can inhibit cell degranulation by blocking or inhibiting the signal transduction cascades initiated by crosslinking of the high-affinity Fc receptors for IgE (“FceRI) and/or IgG (“FcyRI) .
  • Therapeutic Applications: They are useful for treating or preventing allergic diseases, low-grade scarring, diseases associated with tissue destruction or inflammation, and diseases associated with cellular degranulation . These compounds can also regulate or inhibit the Fc receptor signaling cascade and downstream processes .
  • Collagen-Induced Platelet Activation: These compounds can inhibit collagen-induced platelet activation and treat or prevent diseases associated with such activation, such as intimal hyperplasia and restenosis following vascular injury .
  • Treatment of Inflammatory Conditions: Effective in treating inflammatory conditions or diseases, autoimmune diseases, cell proliferative disorders, and degenerative bone disorders .

Other Relevant Compounds and Applications

  • PPAR Agonists: Methods for treating diseases and conditions of the central and peripheral nervous system include stimulating or...

Mechanism of Action

Delapril-d3 (hydrochloride) functions as an angiotensin-converting enzyme inhibitor. It is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid. These metabolites bind to and inhibit the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reducing blood pressure and decreasing aldosterone secretion, which increases sodium and water excretion .

Comparison with Similar Compounds

Key Properties :

  • Purity : >98%
  • Storage : Stable for 3 years at -20°C (powder), 6 months at -80°C (in solvent), and 1 month at -20°C (solution) .
  • Solubility: Soluble in DMSO; alternative solvents include H₂O, ethanol, or DMF for in vitro studies .

Delapril hydrochloride, the non-deuterated form, functions as a prodrug metabolized into two active ACE-inhibiting metabolites: 5-hydroxy delapril diacid and delapril diacid . Its deuterated counterpart shares this mechanism but may exhibit altered metabolic pathways due to isotopic effects .

Delapril-d3 Hydrochloride vs. Delapril Hydrochloride

A direct comparison between the deuterated and non-deuterated forms highlights structural and functional nuances:

Property Delapril-d3 Hydrochloride Delapril Hydrochloride
Molecular Formula C₂₆H₃₀D₃ClN₂O₅ C₂₆H₃₃ClN₂O₅
Molecular Weight 492.02 489.00
Isotopic Labeling Three deuterium atoms None
Primary Use Research (metabolic tracing) Therapeutic (ACE inhibition)
Clinical Development Status No development reported Established for cardiovascular use
Metabolic Stability Potentially enhanced due to deuterium Standard metabolic conversion

Key Findings :

  • Deuterium labeling introduces a 3.02 Da mass difference, critical for mass spectrometry-based pharmacokinetic studies .
  • Both compounds share similar storage conditions (-20°C), but Delapril-d3 hydrochloride requires stricter solvent handling to prevent precipitation in vivo .
Comparison with Other Hydrochloride Salts

While Delapril-d3 hydrochloride belongs to the ACE inhibitor class, comparisons with other hydrochloride salts (e.g., Verapamil, Famotidine) illustrate formulation and analytical trends:

Compound Formulation Type Analytical Methods Key Data
Delapril-d3 HCl Injectable/oral formulations Solubility testing in DMSO Requires sequential solvent addition
Verapamil HCl Effervescent floating tablets DSC thermograms, FT-IR spectroscopy Glass transition at 120–125°C
Famotidine HCl Bilayer floating tablets Dissolution kinetics (zero-order release) 95% release at 12 hours
Amitriptyline HCl RP-HPLC analysis Accuracy (98–102%), solution stability Stable for 24 hours at 25°C






Insights :

  • Delapril-d3 hydrochloride’s formulation challenges (e.g., solvent compatibility) align with trends observed in Verapamil HCl’s effervescent tablet design, which prioritizes gastric retention .
  • Dissolution and stability protocols for Famotidine HCl and Amitriptyline HCl underscore the importance of method validation, a consideration applicable to Delapril-d3 hydrochloride’s research use .
Deuterium Isotope Effects

Deuterium incorporation in Delapril-d3 hydrochloride may reduce metabolic clearance by strengthening carbon-deuterium bonds, a phenomenon observed in other deuterated drugs (e.g., Deutetrabenazine) .

Biological Activity

Delapril-d3 (hydrochloride) is a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Delapril, primarily used for managing essential hypertension. The unique deuterated structure of Delapril-d3 enhances its pharmacokinetic properties and stability, making it a valuable compound in both clinical and research settings.

Chemical Structure and Properties

  • IUPAC Name : 2-[(2S)-N-(2,3-dihydro-1H-inden-2-yl)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanamido]acetic acid hydrochloride
  • Molecular Formula : C22H30ClN3O4
  • CAS Number : 83435-67-0

The incorporation of deuterium allows for enhanced tracking in metabolic studies, providing insights into the pharmacokinetics and dynamics of the drug in biological systems .

Delapril-d3 functions as an ACE inhibitor, which leads to the following biological effects:

  • Reduction of Angiotensin II Production : By inhibiting ACE, Delapril-d3 decreases the synthesis of angiotensin II, a potent vasoconstrictor. This results in vasodilation and decreased blood pressure .
  • Decreased Aldosterone Secretion : The inhibition of angiotensin II also leads to reduced aldosterone secretion, promoting sodium excretion and diuresis .
  • Impact on Myocardial Function : Long-term treatment with Delapril has been shown to reduce blood pressure and cardiac hypertrophy without significantly affecting myocardial contractility .

Pharmacodynamics

Delapril-d3 exhibits significant biological activity through its mechanism as an ACE inhibitor. Research indicates that its efficacy is comparable to other ACE inhibitors but with enhanced stability due to its deuterated form.

Case Studies and Experimental Evidence

  • Study on Spontaneously Hypertensive Rats (SHR) :
    • Objective : Investigate the effects of long-term treatment with Delapril on myocardial contractility.
    • Methodology : SHR were treated with Delapril hydrochloride (10 mg/kg/day) for 8–10 weeks.
    • Findings : The treated group showed a significant reduction in mean systolic blood pressure (183 ± 14 mmHg vs. 211 ± 11 mmHg in controls, P < 0.01) and a shift in left ventricular myosin isoenzyme patterns towards VM-1, indicating beneficial cardiac remodeling .
  • Effects on Angiotensin II Release :
    • A study compared the effects of Delapril with captopril on immunoreactive angiotensin II release from isolated rat hind legs.
    • Results indicated that Delapril suppressed angiotensin II release more effectively than captopril, supporting its role in antihypertensive therapy .

Comparative Analysis with Other ACE Inhibitors

The following table summarizes key features of Delapril-d3 compared to other ACE inhibitors:

Compound NameIUPAC NameUnique Features
Delapril-d3 2-[(2S)-N-(2,3-dihydro-1H-inden-2-yl)-...Deuterated structure enhances stability
Enalapril (2S)-1-[[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)...Prodrug converted to active metabolite enalaprilat
Lisinopril (S)-Lys(1)-Pro(2)-Lys(3)-Pro(4)-Val(5)...Long-lasting effects; not a prodrug
Ramipril (2S,3aS,6aS)-1-(Ethoxycarbonyl)-...Unique cyclic structure; longer half-life

Delapril-d3's unique deuterated structure not only enhances its stability but also improves tracking in biological studies compared to traditional ACE inhibitors .

Q & A

How can Delapril-d3 (hydrochloride) be analytically distinguished from non-deuterated Delapril in pharmacokinetic studies?

Basic Research Focus : Identification and quantification of isotopic analogs.
Methodological Guidance :

  • Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to differentiate isotopic clusters. The deuterated compound (Delapril-d3) exhibits a mass shift of +3 Da compared to non-deuterated Delapril.
  • Validate the method using deuterated internal standards and compare fragmentation patterns to confirm structural integrity .
  • Cross-reference retention times and ion ratios to minimize matrix interference in biological samples (e.g., plasma, urine) .

What experimental design considerations are critical for assessing Delapril-d3 stability under varying pH and temperature conditions?

Advanced Research Focus : Stability profiling for storage and in vitro assays.
Methodological Guidance :

  • Conduct accelerated stability studies using factorial design (e.g., pH 1–7, temperatures 4°C–40°C) to simulate physiological and storage conditions .
  • Monitor degradation via reverse-phase HPLC with UV detection (λ = 220–280 nm) and quantify degradation products (e.g., hydrolysis byproducts) .
  • Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life and identify degradation pathways .

How should researchers address contradictory data on Delapril-d3’s metabolic pathways across species?

Advanced Research Focus : Interspecies metabolic variability.
Methodological Guidance :

  • Perform in vitro microsomal assays (human, rat, and dog liver microsomes) to compare cytochrome P450 isoform activity. Use LC-MS/MS to identify species-specific metabolites .
  • Validate findings with in vivo crossover studies in animal models, correlating plasma metabolite profiles with enzyme expression data .
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to resolve discrepancies caused by enzyme kinetics or sampling timepoints .

What protocols ensure safe handling of Delapril-d3 (hydrochloride) in laboratory settings?

Basic Research Focus : Hazard mitigation and compliance.
Methodological Guidance :

  • Use fume hoods and PPE (gloves, lab coats) during weighing and dissolution. Delapril-d3’s hydrochloride form may release irritants upon aerosolization .
  • Store in airtight containers at -20°C, away from incompatible materials (e.g., strong oxidizers), and monitor for hygroscopicity .
  • Reference Safety Data Sheets (SDS) for emergency procedures, including eye irrigation (15-minute flush with water) and spill containment (neutralize with sodium bicarbonate) .

How can researchers optimize Delapril-d3’s solubility for in vivo bioavailability studies?

Advanced Research Focus : Formulation challenges in preclinical models.
Methodological Guidance :

  • Screen co-solvents (e.g., PEG-400, DMSO) and surfactants (e.g., Tween-80) using phase solubility diagrams. Validate with dynamic light scattering (DLS) to confirm nanoemulsion stability .
  • For oral dosing, use lipid-based carriers (e.g., Labrasol) to enhance intestinal absorption. Compare bioavailability via AUC(0–24h) in rodent models .
  • Consider pH-adjusted saline (pH 5–6) for intravenous administration to prevent precipitation .

What analytical strategies validate Delapril-d3’s purity in synthetic batches?

Basic Research Focus : Quality control for synthesized batches.
Methodological Guidance :

  • Employ NMR spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation (>99% isotopic purity) and detect non-deuterated impurities .
  • Use ion chromatography to quantify residual counterions (e.g., chloride) and ensure stoichiometric equivalence .
  • Cross-validate with elemental analysis (EA) for C, H, N, and Cl content .

How do researchers reconcile conflicting reports on Delapril-d3’s renal excretion efficiency?

Advanced Research Focus : Mechanistic toxicokinetics.
Methodological Guidance :

  • Conduct bile-duct cannulated studies in rodents to differentiate renal vs. hepatobiliary excretion. Compare urinary vs. fecal metabolite recovery .
  • Use radiolabeled Delapril-d3 (³H or ¹⁴C) for mass balance studies, ensuring radiopurity >95% to avoid interference .
  • Model renal clearance using physiologically based pharmacokinetic (PBPK) software, adjusting for glomerular filtration rate (GFR) variability .

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